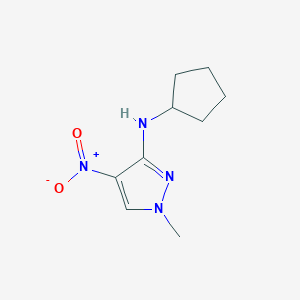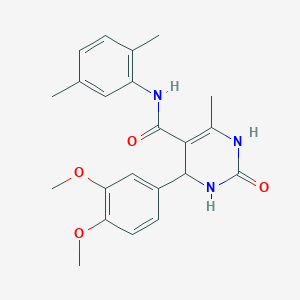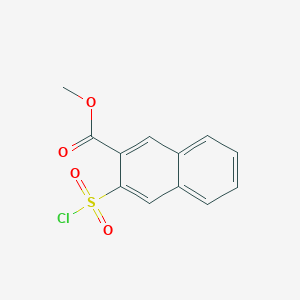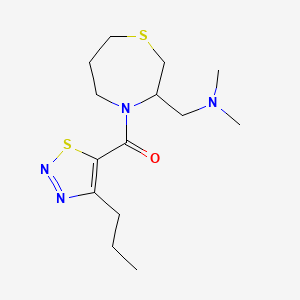
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C14H24N4OS2 and its molecular weight is 328.49. The purity is usually 95%.
BenchChem offers high-quality (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-psychotic Activity
A study focused on the design, synthesis, and assessment of antipsychotic activity of novel derivatives including those structurally related to the compound . These compounds demonstrated significant antipsychotic activity in haloperidol-induced catalepsy tests, suggesting their potential as potent antipsychotic agents. This insight opens avenues for research into psychiatric disorder treatments (C. Gopi, V. G. Sastry, M. Dhanaraju, 2017).
Synthesis of 1,4-Dihydropyridine Derivatives
Another application is seen in the synthesis of 1,4-dihydropyridine derivatives, which are crucial in various pharmacological activities. The research demonstrates the compound's role in generating structurally diverse libraries through specific reactions, showcasing its importance in creating compounds with potential biological activities (B. Stanovnik, et al., 2002).
Molecular Aggregation Studies
Investigations into molecular aggregation effects of certain derivatives highlight the impact of structural variations on aggregation processes. Such studies are vital for understanding the physicochemical properties of pharmaceutical compounds, which is crucial for drug formulation and delivery (A. Matwijczuk, et al., 2016).
Catalytic Activities in Chemical Synthesis
The compound's structural relatives have been explored for their catalytic activities in chemical reactions like the benzoin condensation reaction. This application is significant in organic synthesis, offering pathways to synthesize valuable intermediates for pharmaceuticals and other organic compounds (Y. Yano, Y. Tamura, W. Tagaki, 1980).
Anticoronavirus and Antitumoral Activity
Research has also been conducted on derivatives for their in vitro anticoronavirus and antitumoral activities. This suggests the potential for developing new therapeutic agents targeting viral infections and cancer, underlining the importance of structural modifications to tune biological properties (Parameshwara Chary Jilloju, et al., 2021).
Propriétés
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4OS2/c1-4-6-12-13(21-16-15-12)14(19)18-7-5-8-20-10-11(18)9-17(2)3/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNRYPPSVIIXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCCSCC2CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-2-[8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2730135.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide](/img/structure/B2730137.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-enamide](/img/structure/B2730139.png)
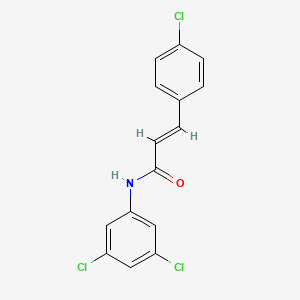
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2730141.png)
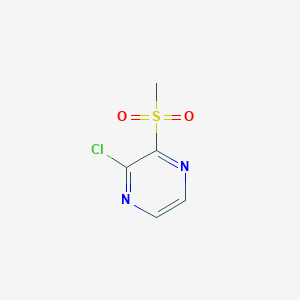
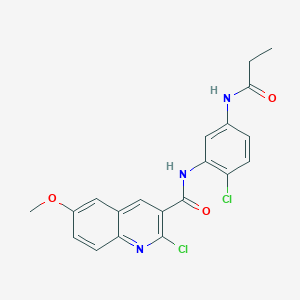
![2-((1'-((3-Methoxyphenyl)sulfonyl)-[1,4'-bipiperidin]-4-yl)oxy)thiazole](/img/structure/B2730145.png)
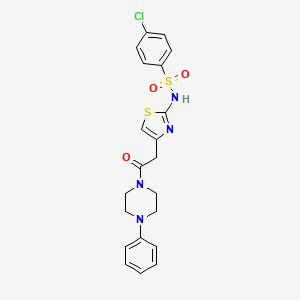
![1,4'-bipiperidin-1'-yl[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2730152.png)
